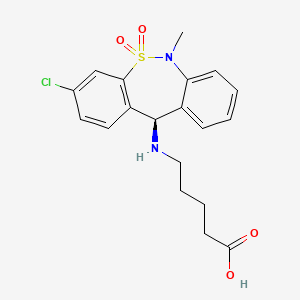
(R)-Pentanoic Acid Tianeptine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tianeptine involves multiple steps, starting from the formation of the tricyclic core structure. The process typically includes:
Cyclization reactions: to form the tricyclic core.
Functional group modifications: to introduce the pentanoic acid side chain.
Industrial Production Methods: Industrial production of Tianeptine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Solvent-casting: where the polymer and drug are dissolved in a solvent (often ethanol or water) and a film is cast by solvent evaporation.
Hot melt extrusion: for forming the final product.
Types of Reactions:
Oxidation: Tianeptine undergoes beta-oxidation of its heptanoic side chain.
Reduction: Reduction reactions can modify the tricyclic core structure.
Substitution: Substitution reactions are used to introduce various functional groups.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate.
Reducing agents: like lithium aluminum hydride.
Catalysts: for facilitating substitution reactions.
Major Products:
Beta-oxidation: leads to the formation of metabolites with modified side chains.
Reduction and substitution: reactions result in derivatives with altered pharmacological properties.
Chemistry:
- Used as a model compound for studying tricyclic antidepressants.
- Investigated for its unique chemical properties and reactions.
Biology:
Medicine:
- Primarily used to treat major depressive disorder and anxiety .
- Investigated for potential use in treating irritable bowel syndrome and fibromyalgia .
Industry:
作用機序
Tianeptine exerts its effects through multiple mechanisms:
Glutamate Receptor Modulation: It modulates the activity of AMPA and NMDA receptors, affecting neural plasticity.
Opioid Receptor Agonism: Acts as a full agonist at mu-type opioid receptors, contributing to its antidepressant effects.
Serotonin Uptake: Stimulates the uptake of serotonin in brain tissue.
類似化合物との比較
Amitriptyline: Another tricyclic antidepressant but with different pharmacological properties.
Imipramine: Similar structure but primarily affects serotonin and norepinephrine reuptake.
Fluoxetine: A selective serotonin reuptake inhibitor with a different mechanism of action.
Uniqueness:
特性
分子式 |
C19H21ClN2O4S |
|---|---|
分子量 |
408.9 g/mol |
IUPAC名 |
5-[[(11R)-3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl]amino]pentanoic acid |
InChI |
InChI=1S/C19H21ClN2O4S/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26/h2-3,6-7,9-10,12,19,21H,4-5,8,11H2,1H3,(H,23,24)/t19-/m1/s1 |
InChIキー |
BYPYVXCZPZLHBO-LJQANCHMSA-N |
異性体SMILES |
CN1C2=CC=CC=C2[C@H](C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)O |
正規SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


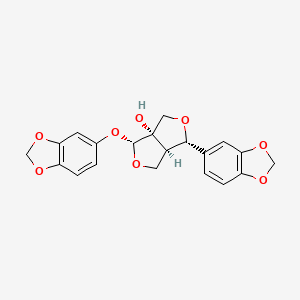
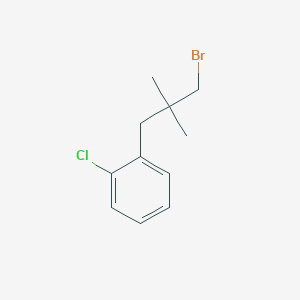
![2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13435787.png)
![4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B13435790.png)
![(R)-12-((S)-7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B13435794.png)
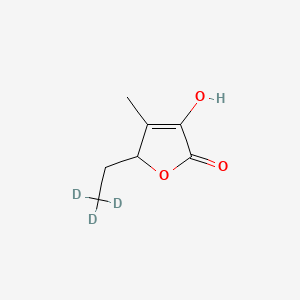
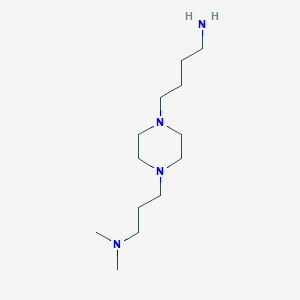
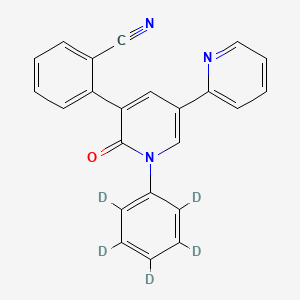
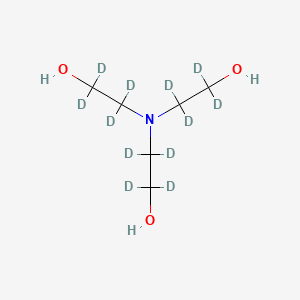
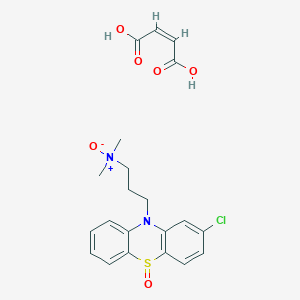
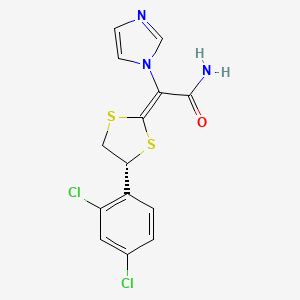
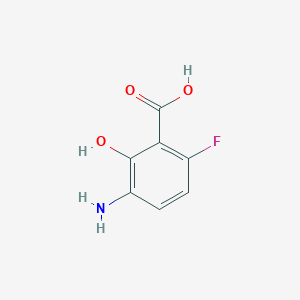
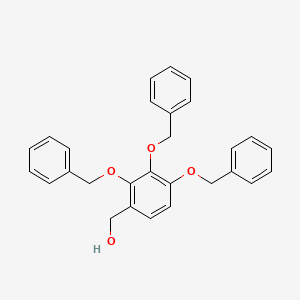
![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate](/img/structure/B13435835.png)
